1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the cyclopropane ring adds to its structural uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclopropane Ring: The cyclopropane ring is introduced through a cyclopropanation reaction. This can be done using diazomethane or other cyclopropanation reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the Fmoc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the removal of protecting groups or the formation of alcohols.
Scientific Research Applications
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications:
Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis due to the stability of the Fmoc group and its ease of removal.
Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and other bioactive molecules.
Biological Studies: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar in structure but contains a pyrrolidine ring instead of a cyclopropane ring.
(Fluoren-9-ylmethoxy)carbonyl-D-threonine: Another Fmoc-protected amino acid derivative used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Used in peptide synthesis with a methoxy group on the phenylalanine.
Uniqueness
The uniqueness of 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid lies in its cyclopropane ring, which imparts distinct steric and electronic properties. This can influence the reactivity and stability of the compound, making it valuable in specific synthetic applications.
Properties
CAS No. |
885951-75-7 |
---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-20(2)12-21(20,18(23)24)22-19(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
CCOUICUIRXMYBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.